"O-Desethyl-O-propyl Methisosildenafil-d4" molecular weight and formula
"O-Desethyl-O-propyl Methisosildenafil-d4" molecular weight and formula
Technical Monograph: Characterization and Application of O-Desethyl-O-propyl Methisosildenafil-d4
Executive Summary & Core Identity
O-Desethyl-O-propyl Methisosildenafil-d4 (also known as Propoxyphenyl Methisosildenafil-d4) is a stable isotope-labeled internal standard (IS) utilized in the quantitative analysis of adulterated dietary supplements.
This compound is a structural analog of Sildenafil (Viagra®) where the ethoxy group on the phenyl ring is replaced by a propoxy group, and the piperazine ring is modified (typically dimethylated), labeled with four deuterium atoms. Its primary application is correcting for matrix effects and recovery losses during the LC-MS/MS screening of "all-natural" sexual enhancement products, which often contain unlisted PDE-5 inhibitor analogs.
Physicochemical Identity Table
| Parameter | Specification |
| Common Name | O-Desethyl-O-propyl Methisosildenafil-d4 |
| Synonyms | Propoxyphenyl Methisosildenafil-d4; Propoxyphenyl-Methiso-d4 |
| CAS Number | 2124278-11-9 |
| Unlabeled Parent CAS | 1391053-82-9 |
| Molecular Formula | C₂₄H₃₀D₄N₆O₄S |
| Molecular Weight | 506.65 g/mol |
| Monoisotopic Mass | ~506.27 (Calculated based on D4 substitution) |
| Chemical Structure | rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4 |
| Solubility | DMSO, Methanol, Acetonitrile (Low solubility in water) |
Structural Elucidation & Causality
To understand the utility of this IS, one must understand the structural deviation from standard Sildenafil. The "Methiso" nomenclature typically implies a structural isomerism involving the piperazine ring (often 3,5-dimethylpiperazine instead of 4-methylpiperazine).
-
The "O-Desethyl-O-propyl" Modification: This increases the lipophilicity of the molecule compared to Sildenafil. In Reverse Phase Chromatography (RPC), this analog will elute after Sildenafil.
-
The Deuterium Label (d4): The label is strategically placed (typically on the piperazine ring or the propyl chain) to ensure co-elution with the analyte while providing a distinct mass shift (+4 Da) to avoid isobaric interference.
Diagram 1: Structural Logic & Fragmentation Pathway
Figure 1 illustrates the fragmentation logic used to select MRM transitions. The sulfonyl bond is the primary cleavage site in Collision-Induced Dissociation (CID).
Caption: Predicted fragmentation pathway for O-Desethyl-O-propyl Methisosildenafil-d4 in positive ESI mode.
Analytical Protocol: LC-MS/MS Methodology
Sample Preparation (Dilute-and-Shoot / SPE)
-
Matrix: Coffee, herbal tea, or capsule powder.
-
Extraction Solvent: Methanol:Acetonitrile (50:50, v/v) with 0.1% Formic Acid.
-
Internal Standard Spiking: Add O-Desethyl-O-propyl Methisosildenafil-d4 to a final concentration of 50 ng/mL.
Chromatographic Conditions
-
Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).
-
Why Biphenyl? Enhanced selectivity for aromatic systems common in PDE-5 inhibitors.
-
-
Mobile Phase A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Divert to waste to avoid salt buildup).
-
1-8 min: Linear ramp to 95% B.
-
8-10 min: Hold 95% B.
-
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C (High temp required for efficient desolvation of these semi-volatile analogs).
Recommended Transitions (Must be optimized on your specific instrument):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| Target (Unlabeled) | 503.2 | 113.1 | 297.1 | 35 / 25 |
| IS (d4-Analog) | 507.2 | 117.1 | 297.1 | 35 / 25 |
Note: The product ion 297.1 (Core structure) may remain unlabeled if the deuterium is located on the piperazine ring. If the deuterium is on the propyl chain, the core mass would shift to 301.1. Verify via product ion scan.
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical workflow for adulterant screening using internal standard normalization.
Handling & Stability Guidelines
-
Storage: Store neat standard at -20°C. Once dissolved in solution (Methanol), stability is validated for 1 month at -20°C.
-
Isotopic Exchange: Avoid prolonged exposure to highly acidic aqueous conditions (pH < 2) at elevated temperatures, as deuterium on the aromatic ring (if present) can undergo exchange.
-
Cross-Talk Verification:
-
Inject a high concentration of the IS (e.g., 500 ng/mL) and monitor the unlabeled transition (503 -> 113).
-
Acceptance Criteria: The response in the unlabeled channel must be < 0.5% of the IS response to ensure the d4 standard is chemically pure and not contributing to false positives.
-
References
-
Pharmaffiliates. (n.d.). O-Desethyl-O-propyl Methisosildenafil-d4 (CAS 2124278-11-9).[1][2] Retrieved October 26, 2023, from [Link]
-
Splendid Lab. (n.d.). O-Desethyl-O-propyl Methisosildenafil-d4 Reference Standard. Retrieved October 26, 2023, from [Link]
-
Venhuis, B. J., & de Kaste, D. (2012). Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: A history, analytical aspects and health risks.[3] Journal of Pharmaceutical and Biomedical Analysis.
-
AOAC International. (2014). Standard Method Performance Requirements (SMPRs®) for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements.[4] AOAC SMPR 2014.010.[4] [Link]
